2-Methyldodeca-2,4-diene
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Overview
Description
2-Methyldodeca-2,4-diene is an organic compound characterized by a twelve-carbon chain with two double bonds at the second and fourth positions, and a methyl group attached to the second carbon. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldodeca-2,4-diene can be synthesized through various methods, one of which involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions typically require the diene to adopt an s-cis conformation to facilitate the formation of the six-membered ring . The reaction is usually carried out at elevated temperatures to ensure the necessary energy for the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the Diels-Alder reaction is optimized for yield and efficiency. The reaction conditions are carefully controlled to maintain the appropriate temperature and pressure, and catalysts may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyldodeca-2,4-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl group and the double bonds can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: Halogenated derivatives and other substituted compounds are formed depending on the reagents used.
Scientific Research Applications
2-Methyldodeca-2,4-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyldodeca-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In the Diels-Alder reaction, the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of new sigma bonds and a six-membered ring . The presence of electron-withdrawing or electron-donating groups on the dienophile can significantly influence the reaction rate and selectivity .
Comparison with Similar Compounds
2-Methyldodeca-2,4-diene can be compared with other conjugated dienes such as:
1,3-Butadiene: A simpler conjugated diene with four carbon atoms and two double bonds.
2,4-Hexadiene: A six-carbon diene with double bonds at the second and fourth positions.
1,3-Cyclohexadiene: A cyclic diene with a six-membered ring and two double bonds.
Uniqueness
The uniqueness of this compound lies in its longer carbon chain and the presence of a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. The conjugated system in this compound provides stability and allows for various synthetic applications .
Properties
CAS No. |
91851-96-6 |
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Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
2-methyldodeca-2,4-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
PQFZRMBYDHGKKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC=C(C)C |
Origin of Product |
United States |
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